molecular formula C10H16N2O2 B1484300 6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098142-04-0

6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484300
CAS No.: 2098142-04-0
M. Wt: 196.25 g/mol
InChI Key: RCIIWZUURKKTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound based on the privileged 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold . This core structure is of immense biological importance and is extensively investigated in medicinal chemistry for its ability to interact with multiple biological targets . Derivatives of this scaffold exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and calcium channel modulation properties . The specific tert-butyl and ethyl substitutions on this tetrahydropyrimidine-dione core are designed to explore structure-activity relationships, particularly in modulating the compound's lipophilicity and steric profile, which can significantly influence its biological activity and selectivity . Researchers can utilize this building block in the synthesis of more complex molecules or for direct biological evaluation in drug discovery projects. The compound is related to classes of molecules synthesized via Biginelli-like multicomponent reactions, which are a powerful tool for creating molecular diversity efficiently . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-tert-butyl-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-12-8(13)6-7(10(2,3)4)11-9(12)14/h6H,5H2,1-4H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIIWZUURKKTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 2097946-54-6) is a heterocyclic compound belonging to the pyrimidine derivative class. This compound is characterized by its unique tetrahydropyrimidine core structure with tert-butyl and ethyl substituents at specific positions. Its molecular formula is C10H16N2O2C_{10}H_{16}N_2O_2, and it has a molecular weight of approximately 196.25 g/mol .

1. Antimicrobial Properties

Research indicates that tetrahydropyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that compounds in this category can inhibit various bacterial strains by disrupting cell membrane integrity and interfering with metabolic pathways.

Case Study:
In a comparative study of several pyrimidine derivatives, this compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics.

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties. Pyrimidine derivatives are known to inhibit viral replication through various mechanisms, including interference with viral polymerases.

Research Findings:
In vitro studies have shown that this compound effectively inhibits the replication of certain viruses by targeting their nucleic acid synthesis pathways.

3. Anticancer Potential

The anticancer activity of pyrimidine derivatives has been a focus of research due to their ability to modulate cellular pathways involved in cancer progression.

Mechanism of Action:
The compound's mechanism includes the inhibition of key enzymes involved in DNA synthesis and repair processes in cancer cells. This leads to cell cycle arrest and apoptosis in various cancer cell lines .

Table: Summary of Biological Activities

Biological ActivityType of ActivityMechanism
AntimicrobialSignificant inhibition against bacterial strainsDisruption of cell membrane integrity
AntiviralInhibition of viral replicationInterference with nucleic acid synthesis
AnticancerInduction of apoptosis in cancer cellsInhibition of DNA synthesis enzymes

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between appropriate precursors under acidic conditions. The synthetic route may include:

  • Condensation Reaction: Ethyl acetoacetate is reacted with urea or thiourea.
  • Cyclization: The resulting intermediate undergoes cyclization to form the tetrahydropyrimidine ring.
  • Purification: The product is purified using recrystallization techniques.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
6-Tert-butyl-3-ethyl (Target) 6-tert-butyl, 3-ethyl C₁₀H₁₈N₂O₂ 198.26 (calculated) Hypothesized herbicidal activity -
Bromacil 5-bromo, 3-sec-butyl, 6-methyl C₉H₁₃BrN₂O₂ 261.12 Herbicide (non-selective)
Terbacil 5-chloro, 3-tert-butyl, 6-methyl C₉H₁₃ClN₂O₂ 216.67 Herbicide (soil-applied)
6-Chloro-3-methyluracil 6-chloro, 3-methyl C₅H₅ClN₂O₂ 160.56 Pharmaceutical intermediate
5-Amino-1-methyl 5-amino, 1-methyl C₅H₇N₃O₂ 141.13 Bioactive precursor
6-Cyclopentyl-3-cyclopropyl 6-cyclopentyl, 3-cyclopropyl C₁₂H₁₆N₂O₂ 220.27 (calculated) Under investigation (no data)

Substituent Effects on Activity

  • Steric Influence : The tert-butyl group at position 6 in the target compound likely enhances lipophilicity and steric hindrance compared to smaller substituents (e.g., methyl in bromacil). This may improve soil adsorption and persistence in herbicidal applications .
  • Electronic Effects : Bromine or chlorine at position 5 (as in bromacil and terbacil) introduces electron-withdrawing effects, stabilizing the molecule and enhancing herbicidal potency. The absence of such groups in the target compound may reduce its reactivity .
  • Position 3 Substituents : Ethyl (target) vs. sec-butyl (bromacil) or tert-butyl (terbacil) alters binding to target enzymes like acetolactate synthase (ALS), a common herbicidal target .

Preparation Methods

Multicomponent Condensation Approaches

A common and efficient synthetic route to tetrahydropyrimidine derivatives, including 6-substituted variants such as 6-tert-butyl derivatives, is the Biginelli reaction or its variants. This involves the condensation of three components:

  • An aldehyde (aromatic or aliphatic),
  • A β-ketoester or equivalent active methylene compound (e.g., ethyl acetoacetate or ethyl cyanoacetate),
  • Urea or thiourea.

The reaction proceeds via a one-pot, multicomponent approach, often catalyzed by acids or ionic liquids, producing 1,2,3,4-tetrahydropyrimidine-2,4-diones or their thioxo analogs.

Key Research Findings:

  • Catalyst and Solvent Effects : Diisopropyl ethyl ammonium acetate (DIPEAc) has been demonstrated as a superior catalyst and solvent for this reaction at room temperature, offering high yields (up to 96%) and short reaction times (~45 minutes) under solvent-free conditions. This method is eco-friendly and economically advantageous due to catalyst recyclability and mild conditions.

  • Reaction Conditions : The reaction is typically carried out at room temperature with a stoichiometric ratio of aldehyde, ethylcyanoacetate or ethyl acetoacetate, and thiourea. The presence of DIPEAc dramatically reduces reaction time and improves yield compared to traditional acidic catalysts or base-catalyzed methods.

  • Substrate Scope : The method tolerates a broad range of substituents on the aldehyde, including electron-donating (methyl, methoxy) and electron-withdrawing groups (nitro, halogens), as well as sterically hindered and heteroaromatic aldehydes, yielding the corresponding tetrahydropyrimidine derivatives efficiently.

Stepwise Synthesis via Pyrimidine Precursors

An alternative preparation involves stepwise synthesis starting from substituted pyrimidines :

  • The initial step often involves the synthesis of ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate or related intermediates.
  • These intermediates undergo heating with reagents such as formamide or phenyl isocyanate under controlled temperatures (110–160 °C) to induce cyclization and ring closure, forming the tetrahydropyrimidine-2,4-dione core with desired substitutions at the 6-position.
  • Temperature control is critical: below 110 °C, no reaction occurs; above 140 °C, decomposition can lead to side products.
  • This method is more suitable for complex derivatives where regioselectivity and functional group tolerance are essential.

Comparative Data Table of Catalysts and Conditions for Multicomponent Synthesis

Entry Catalyst/Medium Temperature Time Yield (%) Notes
1 No catalyst (EtOH) Room Temp (RT) 9 hours Trace Very slow, negligible product
2 Cs2CO3 (EtOH) RT 7 hours 61 Moderate yield
3 p-TSA (H2O) RT 7 hours 68 Acidic catalyst
4 β-Cyclodextrin (H2O) RT 6 hours 65 Mild catalyst
5 CTAB (H2O) RT 6 hours 59 Surfactant catalyst
6 SDS (H2O) RT 6 hours 52 Surfactant catalyst
7 Choline chloride:urea (ChCl:2urea) RT 2 hours 80 Ionic liquid medium
8 Choline chloride:ZnCl2 (ChCl:2ZnCl2) RT 3 hours 76 Ionic liquid medium
9 PEG-400 RT 6 hours 74 Polymeric solvent
10 DIPEAc RT 45 minutes 94 Best catalyst and solvent
11 Dicationic ionic liquid RT 7 hours 73 Ionic liquid

Reaction conditions: aldehyde (3 mmol), ethylcyanoacetate (3 mmol), thiourea (3.2 mmol), solvent (5 mL), stirred at RT

Optimization of DIPEAc Catalyst Amount and Solvent Effects

Entry DIPEAc Amount Temperature Solvent Time (min) Yield (%)
1 0 RT None 24 hours Trace
2 1 mL RT None 45 60
3 2 mL RT None 45 75
4 3 mL RT None 45 80
5 4 mL RT None 45 96
6 5 mL RT None 45 95
7 20 mol % Reflux H2O 320 75
8 20 mol % Reflux EtOH 320 80
9 20 mol % Reflux MeOH 320 75
10 20 mol % Reflux CH3CN 320 55
11 20 mol % Reflux CH2Cl2 320 52
12 20 mol % Reflux DMF 320 50

Reaction conditions: aldehyde (3 mmol), ethylcyanoacetate (3 mmol), thiourea (3.2 mmol)

Catalyst Recyclability and Stability

  • DIPEAc catalyst demonstrated excellent recyclability for up to four cycles with minimal loss in catalytic efficiency (yield decrease from 96% to 78% after 5 cycles).
  • Infrared spectroscopy (IR) analysis confirmed the structural integrity of DIPEAc after multiple uses, indicating its stability under reaction conditions.

Mechanistic Insights

  • The reaction likely proceeds via initial formation of a Schiff base intermediate between the aldehyde and urea/thiourea.
  • Subsequent nucleophilic attack by the active methylene component (ethylcyanoacetate or ethyl acetoacetate) leads to cyclization and formation of the tetrahydropyrimidine ring.
  • The catalyst (DIPEAc) facilitates proton transfers and stabilizes intermediates, accelerating the reaction under mild conditions.

Summary of Preparation Methods

Methodology Key Features Advantages Limitations
Multicomponent Biginelli Reaction with DIPEAc catalyst One-pot, room temperature, solvent-free, high yield Mild conditions, eco-friendly, catalyst recyclable Limited to accessible starting materials
Stepwise synthesis via pyrimidine intermediates Controlled temperature, selective substitutions Suitable for complex derivatives Requires heating, longer reaction times, potential decomposition
Other catalytic systems (acidic, ionic liquids) Various catalysts tested, moderate yields Diverse conditions available Often longer times, lower yields, harsher conditions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-component reactions (MCRs) like the Biginelli reaction are commonly adapted for tetrahydropyrimidine derivatives. Key variables include catalysts (e.g., Lewis acids like FeCl₃ or organocatalysts like thiourea derivatives), solvent polarity (e.g., ethanol vs. acetonitrile), and temperature (reflux vs. microwave-assisted conditions). For steric hindrance from the tert-butyl group, prolonged reaction times or elevated temperatures (80–100°C) may improve cyclization. Yield and purity can be monitored via HPLC and NMR, with recrystallization or column chromatography for purification .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodology :

  • X-ray crystallography for unambiguous confirmation of stereochemistry and substituent positioning.
  • ¹H/¹³C NMR to resolve signals from the tert-butyl group (δ ~1.3 ppm, singlet) and ethyl moiety (δ ~1.2–1.4 ppm, triplet for CH₃; δ ~3.3–3.6 ppm, quartet for CH₂).
  • High-resolution mass spectrometry (HRMS) to verify molecular mass and fragmentation patterns.
  • FT-IR to identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and NH groups (if present) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodology :

  • Enzyme inhibition assays : Use fluorogenic substrates or colorimetric methods (e.g., NADH-coupled assays) to test activity against targets like kinases or proteases.
  • Cytotoxicity profiling : Employ MTT assays on cell lines (e.g., HeLa, HEK293) to assess IC₅₀ values.
  • Solubility optimization : Use DMSO/PBS mixtures (≤1% DMSO) to avoid solvent interference. Parallel controls with known inhibitors (e.g., staurosporine) ensure assay validity .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization (e.g., introducing substituents at N1 or C5) be addressed?

  • Methodology :

  • Protecting group strategies : Use tert-butyldimethylsilyl (TBS) groups to shield reactive NH positions, enabling selective alkylation/acylation at C5.
  • Computational modeling : DFT calculations (e.g., Gaussian09) predict electron density distribution to guide electrophilic substitution.
  • Kinetic vs. thermodynamic control : Vary reaction temperature (e.g., 0°C vs. reflux) to favor specific intermediates. Monitor via LC-MS .

Q. How can contradictory reports on biological activity across in vitro models be resolved?

  • Methodology :

  • Assay standardization : Validate protocols using reference compounds (e.g., positive/negative controls) and replicate across independent labs.
  • Membrane permeability studies : Measure logP values (via shake-flask method) to correlate activity with cellular uptake.
  • Orthogonal techniques : Combine SPR (surface plasmon resonance) for binding affinity with ITC (isothermal titration calorimetry) to confirm enthalpy-driven interactions .

Q. What strategies optimize synthetic yield while minimizing steric hindrance from the tert-butyl group?

  • Methodology :

  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalyst screening : Test bulky catalysts (e.g., BINOL-derived organocatalysts) to enhance stereoselectivity.
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables like temperature, catalyst loading, and solvent ratios. Analyze via ANOVA .

Q. What advanced techniques elucidate interactions between this compound and protein targets?

  • Methodology :

  • Cryo-EM/X-ray co-crystallography : Resolve binding modes at atomic resolution.
  • NMR titration experiments : Track chemical shift perturbations (CSPs) in ¹⁵N-labeled proteins to map binding sites.
  • Molecular dynamics (MD) simulations : Simulate ligand-protein trajectories (e.g., GROMACS) to predict residence time and allosteric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
6-Tert-butyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.